Trisodium phosphate dodecahydrate

Descripción

Propiedades

IUPAC Name |

trisodium;phosphate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.12H2O/c;;;1-5(2,3)4;;;;;;;;;;;;/h;;;(H3,1,2,3,4);12*1H2/q3*+1;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTWEMOBIXQPPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Na3O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7601-54-9 (Parent), 7632-05-5 (Parent) | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049810 | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless to white crystals; [CAMEO] | |

| Record name | Phosphoric acid, trisodium salt, dodecahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10101-89-0 | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, trisodium salt, dodecahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, sodium salt, hydrate (1:3:12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70850QPHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting point equals 164 to 170 ° F | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of trisodium (B8492382) phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O). Due to the limited availability of publicly accessible, detailed crystallographic data from single-crystal X-ray or neutron diffraction studies, this document focuses on a qualitative description of the structure, supplemented by general principles of inorganic salt hydrates. It also includes generalized experimental protocols for the techniques typically used to determine such structures.

Introduction

Trisodium phosphate dodecahydrate is an inorganic compound that presents as a white, crystalline solid at room temperature.[1] It is a hydrated salt of phosphoric acid and serves as a significant source of sodium and phosphate ions.[1] The compound is highly soluble in water, forming a strongly alkaline solution. Its structure is a coordination complex where phosphate groups interact with sodium cations, stabilized by ionic bonds. The twelve water molecules of hydration are integral to its crystalline structure and contribute to its stability and solubility.[1]

Molecular Structure and Coordination Environment

The crystal structure of this compound is composed of three main components: sodium cations (Na⁺), phosphate anions (PO₄³⁻), and water molecules (H₂O). The arrangement of these components in the solid state is a repeating three-dimensional lattice.

Phosphate Anion (PO₄³⁻): The phosphate anion has a tetrahedral geometry, with the phosphorus atom at the center and four oxygen atoms at the vertices. The P-O bonds are strong covalent bonds.

Sodium Cation (Na⁺): The sodium cations are dispersed throughout the crystal lattice. Each sodium ion is coordinated by several oxygen atoms. These oxygen atoms can belong to either the phosphate anions or the water molecules. The coordination number and geometry around the sodium ions are key features of the crystal structure which, in the absence of precise crystallographic data, can be inferred from related hydrated salt structures.

Water of Hydration (H₂O): The twelve water molecules are not merely occupying random positions in the lattice; they are an essential part of the crystal structure. They participate in the coordination of the sodium ions and are involved in an extensive network of hydrogen bonds. This hydrogen bonding network, involving water-water and water-phosphate oxygen interactions, is crucial for the overall stability of the crystal lattice.

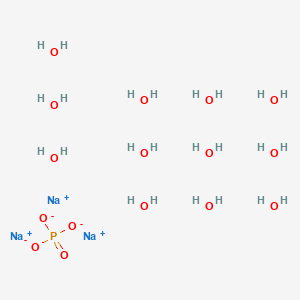

The following diagram illustrates the conceptual coordination and bonding within the this compound structure.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trisodium Phosphate Dodecahydrate (Na₃PO₄·12H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) Phosphate (B84403) Dodecahydrate (Na₃PO₄·12H₂O), also known as TSP dodecahydrate, is a crystalline inorganic compound that finds extensive application across various industrial and scientific sectors. It is a white, granular or crystalline solid that is highly soluble in water, forming a strongly alkaline solution. Its utility stems from its properties as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser.[1] In pharmaceutical and drug development contexts, it can be used as a buffering agent, for pH adjustment, and as an excipient in formulations. The hydrated form, specifically the dodecahydrate, is a complex crystal that can contain free sodium hydroxide (B78521). Understanding the synthesis and thorough characterization of this compound is crucial for ensuring its purity, quality, and performance in these applications.

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of trisodium phosphate dodecahydrate and its detailed characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the neutralization reaction of phosphoric acid with a sodium base, such as sodium hydroxide or sodium carbonate.[2][3] The subsequent crystallization from the aqueous solution under controlled conditions yields the dodecahydrate form.[4]

Experimental Protocol: Synthesis from Phosphoric Acid and Sodium Hydroxide

This protocol details the laboratory-scale synthesis of Na₃PO₄·12H₂O via the reaction of phosphoric acid with sodium hydroxide.

Materials:

-

Phosphoric acid (H₃PO₄, 85% aqueous solution)

-

Sodium hydroxide (NaOH, pellets or flakes)

-

Deionized water

-

pH meter or pH indicator strips

-

Beakers and flasks

-

Stirring hotplate

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Preparation of Sodium Hydroxide Solution: Carefully dissolve a stoichiometric amount of sodium hydroxide in deionized water in a beaker. The reaction is exothermic, so it is advisable to cool the beaker in an ice bath. The balanced chemical equation for the reaction is: 3NaOH + H₃PO₄ → Na₃PO₄ + 3H₂O[2]

-

Neutralization: While stirring, slowly add the phosphoric acid solution to the sodium hydroxide solution. Monitor the pH of the solution continuously. The addition should be controlled to maintain the pH of the final solution between 11.5 and 12.5 to ensure the formation of trisodium phosphate.[5]

-

Concentration: Gently heat the resulting solution on a stirring hotplate to evaporate excess water and concentrate the solution. The concentration should be carried out until the solution reaches a specific gravity of approximately 1.32 to 1.36 at 55°C.[6]

-

Crystallization: Transfer the hot, concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by covering the dish and placing it in a location with minimal temperature fluctuations. Seeding the solution with a small crystal of Na₃PO₄·12H₂O can also initiate crystallization. For optimal results, crystallization can be initiated at a temperature between 45°C and 55°C.[4]

-

Isolation and Drying: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities. Dry the collected crystals by placing them in a desiccator over a suitable desiccant at room temperature.

Characterization of this compound

A comprehensive characterization of the synthesized Na₃PO₄·12H₂O is essential to confirm its identity, purity, and physical properties. The following sections detail the experimental protocols for key analytical techniques.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique for identifying the crystalline phases and determining the crystal structure of a material.

Experimental Protocol:

-

Sample Preparation: Finely grind a small amount of the synthesized Na₃PO₄·12H₂O crystals into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the surface of the holder.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

-

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database for phase identification.

Quantitative Data:

| Parameter | Value |

| Crystal System | Trigonal[7] |

| Space Group | P-3 |

| a | 11.05 Å |

| c | 11.05 Å |

| α, β | 90° |

| γ | 120° |

(Note: Specific lattice parameters for the dodecahydrate can vary slightly depending on the exact composition and presence of excess NaOH.)

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is recommended for hydrated samples. Place a small amount of the powdered Na₃PO₄·12H₂O directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrations of the phosphate group and water molecules.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of water of hydration[8][9] |

| ~1640 | H-O-H bending vibrations of water of hydration[9] |

| ~1010 | P-O asymmetric stretching of the PO₄³⁻ group[8] |

| ~570 | O-P-O bending vibrations of the PO₄³⁻ group |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the Na₃PO₄·12H₂O sample into an alumina (B75360) or platinum TGA pan.

-

Instrument Parameters:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 300 °C

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of mass loss and the percentage of mass lost at each stage, which corresponds to the dehydration process.

Quantitative Data:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| ~30 - 100 | ~50% | Loss of approximately 11 molecules of water[10] |

| ~100 - 200 | ~7% | Loss of the final molecule of water to form anhydrous Na₃PO₄ |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and crystal shape of the synthesized material.

Experimental Protocol:

-

Sample Mounting: Mount a small amount of the Na₃PO₄·12H₂O crystals onto an aluminum stub using double-sided carbon tape.

-

Coating: To prevent charging of the non-conductive sample, coat the mounted sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

-

Imaging:

-

Accelerating Voltage: 5-15 kV

-

Working Distance: 10-15 mm

-

Magnification: Varies depending on the desired level of detail.

-

-

Data Analysis: The SEM micrographs are analyzed to determine the crystal habit, size distribution, and surface features of the synthesized Na₃PO₄·12H₂O. The crystals typically exhibit a trigonal or needle-like structure.[7][11]

Relationship Between Synthesis and Characterization

The synthesis parameters have a direct impact on the properties of the final Na₃PO₄·12H₂O product, which are then verified through characterization.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can produce and reliably verify the quality of Na₃PO₄·12H₂O for their specific applications. The interplay between synthesis conditions and the resulting material properties, as confirmed by a suite of analytical techniques, underscores the importance of a systematic approach to material preparation and analysis.

References

- 1. annexechem.co.in [annexechem.co.in]

- 2. 3 NaOH + H3PO4 → Na3PO4 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. youtube.com [youtube.com]

- 4. US2436670A - this compound and process for manufacturing same - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

- 6. WO1997015527A1 - Method for producing crystalline trisodium phosphate hydrates - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of trisodium (B8492382) phosphate (B84403) dodecahydrate (TSP dodecahydrate). The information is curated for professionals in research and development who require precise and reliable data for formulation, analytical development, and quality control. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes a logical workflow for a common laboratory application.

Core Physical and Chemical Properties

Trisodium phosphate dodecahydrate is a crystalline hydrated salt of phosphoric acid and sodium hydroxide.[1][2][3] It is widely utilized in various industrial and pharmaceutical applications as a cleaning agent, buffering agent, emulsifier, and sequestrant.[2][4][5][6][7] In pharmaceutical formulations, it primarily functions as a pH regulator and buffering agent.[4]

General Characteristics

| Property | Value |

| Chemical Formula | Na₃PO₄·12H₂O[1][2][8][9] |

| Molecular Weight | 380.12 g/mol [1][3][5][6][8][10][11] |

| CAS Number | 10101-89-0[1][4][8][9][12][13] |

| Appearance | White, colorless, odorless crystalline powder or granules.[1][2][3][6][7][8][11][14] |

| Hygroscopicity | Hygroscopic, absorbs moisture from the air.[1] |

Physicochemical Data

| Property | Value |

| Melting Point | 73.4 - 75 °C (decomposes, with elimination of water of crystallization)[1][3][8][9][12][13][14][15][16][17] |

| Density | 1.62 g/cm³[1][3][5][9][10][12][13][14][15][16][17] |

| Bulk Density | 950 kg/m ³[15][16][17] |

| Solubility in Water | Highly soluble. 285 g/L at 20 °C[15][16][17][18]; 14.5 g/100 mL at 25°C.[1] |

| Solubility in other solvents | Insoluble in ethanol (B145695) and carbon disulfide.[1][9][11][13][14][18] |

| pH of Aqueous Solution | Strongly alkaline. Approximately 12 for a 1% solution (10 g/L) at 20 °C.[1][2][3][5][13][15][16][17] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices and pharmacopeial guidelines.

Determination of Melting Point (Capillary Method)

The melting point of this compound, which is more accurately a decomposition temperature involving the loss of water of crystallization, can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes, sealed at one end.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small sample of this compound is finely powdered using a mortar and pestle. The fine powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature of the block is raised at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the substance begins to collapse and liquefy due to the elimination of water is recorded as the melting point.[15][16][17]

Determination of Density (Water Displacement Method)

The density of the crystalline solid can be determined using the principle of water displacement.

Apparatus:

-

Analytical balance.

-

Graduated cylinder (e.g., 25 mL or 50 mL).

-

A solid sample of this compound.

-

Deionized water.

Procedure:

-

Mass Measurement: A known mass of this compound crystals is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A known volume of deionized water is added to the graduated cylinder, and the initial volume (V₁) is recorded.

-

Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Final Volume Measurement: The new volume (V₂) of the water with the submerged solid is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[3][18][19]

Determination of Solubility in Water

The solubility of this compound in water can be determined by preparing a saturated solution at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker.

-

Erlenmeyer flasks with stoppers.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filter or vacuum filtration).

-

Evaporating dish.

-

Oven.

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

Equilibration: The flask is sealed and placed in a constant temperature water bath (e.g., 20 °C) and agitated for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Filtration: A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Analysis: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

Evaporation: The water is evaporated from the dish by gentle heating in an oven until a constant weight of the dry solid is achieved.

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight. The solubility is then expressed as grams of solute per 100 mL or per liter of water.[5]

Determination of pH of an Aqueous Solution

The pH of a this compound solution is a measure of its alkalinity and is determined using a calibrated pH meter.

Apparatus:

-

pH meter with a glass electrode.

-

Standard buffer solutions (e.g., pH 7, 10, and 12).

-

Beakers.

-

Analytical balance.

-

Volumetric flask.

Procedure:

-

Solution Preparation: A 1% (w/v) solution of this compound is prepared by dissolving 1.0 g of the substance in deionized water and making the volume up to 100 mL in a volumetric flask.

-

pH Meter Calibration: The pH meter is calibrated according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the sample (e.g., pH 10 and 12).[4][9][12]

-

Measurement: The calibrated electrode is rinsed with deionized water, gently blotted dry, and then immersed in the prepared 1% solution of this compound. The solution is gently stirred.

-

Reading: The pH reading is allowed to stabilize before the value is recorded. The temperature of the solution should also be recorded as pH is temperature-dependent.[8][13]

Logical Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the preparation of a phosphate buffer solution using this compound, a common application in biological and chemical research.

References

- 1. testinglab.com [testinglab.com]

- 2. Density - Wikipedia [en.wikipedia.org]

- 3. wjec.co.uk [wjec.co.uk]

- 4. pH measurement methods or pH meter [mitreh.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. old.pharmi.uz [old.pharmi.uz]

- 7. annexechem.com [annexechem.com]

- 8. old.iupac.org [old.iupac.org]

- 9. web.colby.edu [web.colby.edu]

- 10. tri-Sodium phosphate dodecahydrate for analysis EMSURE®,Reag. Ph Eur | 10101-89-0 [sigmaaldrich.com]

- 11. This compound [chembk.com]

- 12. horiba.com [horiba.com]

- 13. pH - Wikipedia [en.wikipedia.org]

- 14. tri-Sodium phosphate dodecahydrate [himedialabs.com]

- 15. scribd.com [scribd.com]

- 16. fao.org [fao.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 19. kbcc.cuny.edu [kbcc.cuny.edu]

A Comprehensive Technical Guide to the Aqueous Solubility of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of trisodium (B8492382) phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O) in water. This information is critical for a wide range of applications, including buffer preparation, formulation development, and cleaning protocols in laboratory and industrial settings.

Core Concepts of Solubility

The solubility of a substance is defined as the maximum amount of that solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For trisodium phosphate dodecahydrate, a white, crystalline solid, its solubility in water is a key physical property. The dissolution process involves the dissociation of the ionic salt into trisodium (3Na⁺) and phosphate (PO₄³⁻) ions, which are then hydrated by water molecules.

Quantitative Solubility Data

The aqueous solubility of trisodium phosphate is significantly dependent on temperature. As the temperature of the water increases, the solubility of trisodium phosphate generally increases. The following table summarizes the quantitative solubility data for this compound in water at various temperatures, compiled from established chemical reference sources.

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 20 | 28.3[1] |

Note: Some sources may report the solubility of anhydrous trisodium phosphate (Na₃PO₄), which will differ from the dodecahydrate form. For clarity, the data presented here is for the dodecahydrate form where specified. One source indicates a solubility of 258 g/L at 20 °C, which is equivalent to 25.8 g/100 mL[2]. Another source provides a value of 285 g/L, which converts to 28.5 g/100 mL.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in water. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurements of inorganic salts.

Materials:

-

This compound (analytical grade)

-

Deionized or distilled water

-

Temperature-controlled water bath or incubator

-

Beakers or flasks

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Calibrated thermometer

-

Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

-

Pre-weighed drying dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a beaker. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the beaker in a temperature-controlled water bath set to the desired temperature.

-

Continuously stir the mixture using a magnetic stirrer to facilitate the dissolution process and ensure the solution reaches equilibrium. The time to reach equilibrium can vary, so stirring for several hours is recommended.

-

-

Equilibrium Attainment:

-

To confirm that equilibrium has been reached, periodically take small, filtered samples of the supernatant and determine their concentration. Equilibrium is achieved when the concentration of subsequent samples remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully decant the supernatant (the saturated solution) and filter it to remove any remaining solid particles. It is critical to maintain the temperature of the solution during filtration to prevent precipitation of the solute. This can be achieved by using a pre-warmed filtration apparatus.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish.

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the trisodium phosphate (e.g., 105-110 °C).

-

Heat the sample until all the water has evaporated and a constant weight of the dry solid is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can then be expressed in grams per 100 mL of water or other desired units.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

A Technical Guide to Trisodium Phosphate Dodecahydrate (CAS 10101-89-0) for Research and Pharmaceutical Applications

This document provides a comprehensive technical overview of Trisodium (B8492382) Phosphate (B84403) Dodecahydrate (CAS 10101-89-0), tailored for researchers, scientists, and professionals in drug development. It covers the core chemical and physical properties, applications, safety protocols, and detailed experimental methodologies.

Core Chemical and Physical Properties

Trisodium Phosphate (TSP) Dodecahydrate is an inorganic compound, the hydrated salt of phosphoric acid and sodium hydroxide (B78521).[1] It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution.[1][2] This high alkalinity is central to many of its applications.[1][3] The compound is stable under standard conditions but is sensitive to moisture and may lose its water of hydration upon heating.[1][4]

Table 1: Physicochemical Properties of Trisodium Phosphate Dodecahydrate

| Property | Value | References |

|---|---|---|

| CAS Number | 10101-89-0 | [4][5][6] |

| Chemical Formula | Na₃PO₄·12H₂O | [1][4][6] |

| Molecular Weight | 380.12 g/mol | [4][7][8] |

| Appearance | White, odorless, crystalline granules or powder | [1][4][9] |

| Melting Point | 73.4 - 75 °C (decomposes at 100°C) | [2][4][10][11] |

| Density | 1.62 g/cm³ (at 20°C) | [2][11] |

| pH | 11.5 - 12.5 (1% aqueous solution) | [1][10][12] |

| Solubility in Water | 28.3 g/100 mL (at 20°C) | [2] |

| Solubility (Other) | Insoluble in ethanol (B145695) and carbon disulfide | [10] |

| LD₅₀ (Oral, Rat) | 7400 mg/kg |[13] |

Applications in Research and Drug Development

This compound's properties make it a versatile tool in both laboratory and pharmaceutical settings.

Role as a Pharmaceutical Excipient

In pharmaceutical formulations, TSP dodecahydrate is primarily used as an excipient, functioning as a pH regulator and buffering agent.[9][14] Its ability to maintain a stable, alkaline pH is crucial for enhancing the stability and solubility of certain active pharmaceutical ingredients (APIs).[14] It is important to note that, like other excipients, it can potentially influence the absorption, distribution, metabolism, and elimination (ADME) processes of co-administered drugs.[9][14]

Laboratory and Analytical Applications

The compound serves multiple functions in a research context:

-

Buffering Agent : It is a common component in the preparation of alkaline buffer solutions for various biochemical and molecular biology applications.

-

Cleaning Agent : Its strong alkalinity effectively saponifies grease and oils, making it an excellent agent for cleaning laboratory glassware and equipment.[3][15]

-

Protein Precipitation : It has been utilized as a precipitant for proteins in certain analytical applications.[3][15]

-

Microbiology : TSP is used in the isolation and culturing of specific microorganisms, such as tubercle bacilli.[3][15] Its alkaline nature can disrupt the outer membranes of bacteria like Salmonella enterica, which is useful in preventing bacterial spread.[3][15]

Below is a diagram illustrating the logical relationships of TSP dodecahydrate's role as a pharmaceutical excipient.

Caption: Logical relationships of TSP dodecahydrate as a pharmaceutical excipient.

Experimental Protocols

Protocol for Titrimetric Assay of Trisodium Phosphate

This method determines the purity of trisodium phosphate based on a two-stage acid-base titration. The protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[16]

Methodology:

-

Sample Preparation : Accurately weigh a quantity of the sample equivalent to 5.5-6.0 g of anhydrous Na₃PO₄. Dissolve it in 40 mL of carbon dioxide-free water in a 400-mL beaker.

-

Acidification : Add 100.0 mL of 1 N hydrochloric acid.

-

CO₂ Expulsion : Pass a stream of CO₂-free air through the solution for 30 minutes to expel any dissolved carbon dioxide. The beaker should be loosely covered to prevent loss from spraying.

-

First Titration : Immerse the electrodes of a calibrated pH meter into the solution. Titrate with 1 N sodium hydroxide to the first inflection point, which occurs at approximately pH 4. Record the volume (A) of 1 N hydrochloric acid consumed up to this point.

-

Second Titration : Continue the titration with 1 N sodium hydroxide, protecting the solution from atmospheric CO₂, until the second inflection point is reached at approximately pH 8.8. Record the volume (B) of 1 N sodium hydroxide consumed between the first and second inflection points.

-

Calculation : The purity is calculated based on the volumes recorded. When the volume of acid consumed to the first inflection point (A) is equal to the volume of base consumed between the two inflection points (B), each milliliter of 1 N sodium hydroxide consumed in the second titration is equivalent to 163.9 mg of Na₃PO₄.

The following diagram illustrates the workflow for this experimental protocol.

References

- 1. annexechem.com [annexechem.com]

- 2. Trisodium phosphate - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 10101-89-0) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 4. fishersci.de [fishersci.de]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alliancechemical.com [alliancechemical.com]

- 9. CAS 10101-89-0: this compound [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. chemistrystore.com [chemistrystore.com]

- 12. Detailed Analysis of Food Grade Trisodium Phosphate [chemical-sales.com]

- 13. tri-Sodium phosphate dodecahydrate, for analysis, ExpertQ®, ACS - Scharlab [scharlab.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound - Ataman Kimya [atamanchemicals.com]

- 16. fao.org [fao.org]

Methodological & Application

Trisodium Phosphate Dodecahydrate as a Buffering Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) phosphate (B84403) (Na₃PO₄), available commercially as the dodecahydrate (Na₃PO₄·12H₂O), is a versatile and highly alkaline buffering agent. Its ability to maintain a stable pH in the alkaline range, typically between pH 11 and 12.5, makes it a valuable tool in various scientific and pharmaceutical applications.[1] In solution, the phosphate ion (PO₄³⁻) acts as a proton acceptor, effectively neutralizing added acids and resisting significant changes in pH. This property is crucial for experiments and formulations where a consistently high pH environment is required for optimal reaction conditions, compound stability, or biological activity.

This document provides detailed application notes and experimental protocols for the use of trisodium phosphate dodecahydrate as a buffering agent in research and drug development settings.

Chemical and Physical Properties

This compound is a white, crystalline solid that is freely soluble in water.[1] The high solubility allows for the convenient preparation of concentrated stock solutions. The buffering capacity of phosphate-based buffers stems from the three dissociation constants (pKa values) of phosphoric acid (H₃PO₄). The relevant equilibrium for the high pH buffering range of trisodium phosphate is the dissociation of the hydrogen phosphate ion (HPO₄²⁻) to the phosphate ion (PO₄³⁻), which has a pKa of approximately 12.3.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Na₃PO₄·12H₂O | [1] |

| Molecular Weight | 380.12 g/mol | |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | Freely soluble | [1] |

| pKa₃ (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) | ~12.3 | [2] |

| pH of 1% solution | 11.5 - 12.5 | [1] |

Table 2: pH of Aqueous Trisodium Phosphate Solutions at Room Temperature

| Concentration (mM) | Concentration (Normality) | Approximate pH |

| 1 | 0.003 N | 10.95 |

| 10 | 0.03 N | 11.71 |

| 100 | 0.3 N | 12.12 |

| 100 (0.1 N) | 0.1 N | 12.0 |

Data compiled from publicly available chemical data.

Applications in Research and Drug Development

This compound buffers are utilized in a range of applications where a high pH is necessary, including:

-

Enzyme Assays: Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH. Trisodium phosphate buffers provide a stable environment for conducting these assays.[3][4][5][6]

-

Protein Purification and Solubilization: The high pH of trisodium phosphate buffers can be effective in solubilizing proteins from inclusion bodies, which are dense aggregates of expressed proteins in recombinant systems.[7][8][9]

-

Drug Formulation: In pharmaceutical formulations, trisodium phosphate can be used to adjust and maintain the pH of injectable, oral, and other drug products to ensure the stability and solubility of active pharmaceutical ingredients (APIs).[10][11][12]

-

Chemical Reactions: Certain chemical reactions, particularly in organic synthesis and material science, require a strongly basic environment to proceed efficiently. Trisodium phosphate buffers can serve as a reliable medium for such reactions.

-

Cleaning and Depyrogenation: Due to its high alkalinity, solutions of trisodium phosphate are effective cleaning agents for laboratory glassware and equipment, capable of removing stubborn residues and depyrogenating surfaces.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Trisodium Phosphate Buffer (pH 12.0)

This protocol describes the preparation of a 0.1 M trisodium phosphate buffer with a target pH of 12.0.

Materials:

-

This compound (Na₃PO₄·12H₂O, FW: 380.12 g/mol )

-

Deionized water

-

1 M Hydrochloric acid (HCl) or 1 M Sodium Hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter

-

Volumetric flasks and beakers

-

Stir plate and stir bar

Procedure:

-

Weighing the this compound: Accurately weigh 38.012 g of this compound for a 1 L solution of 0.1 M.

-

Dissolving the Salt: Add the weighed this compound to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate with a stir bar and stir until the salt is completely dissolved.

-

pH Adjustment:

-

Place the calibrated pH meter electrode into the solution.

-

The initial pH of the solution will be highly alkaline.

-

Slowly add 1 M HCl dropwise while continuously monitoring the pH. Be cautious as the pH can change rapidly.

-

Continue adding HCl until the pH of the solution reaches 12.0.

-

If the pH drops below 12.0, add 1 M NaOH dropwise to bring it back to the target pH.

-

-

Final Volume Adjustment: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to the 1 L mark with deionized water.

-

Storage: Store the buffer solution in a well-sealed plastic container at room temperature. For long-term storage, refrigeration at 2-8°C is recommended to inhibit microbial growth.

Protocol 2: Alkaline Phosphatase Activity Assay

This protocol outlines a general procedure for measuring alkaline phosphatase (ALP) activity using a high pH buffer.

Materials:

-

Assay Buffer: 0.1 M Trisodium Phosphate buffer, pH 10.5, containing 1 mM MgCl₂.

-

Substrate Solution: p-Nitrophenyl phosphate (pNPP) at a concentration of 10 mM in the assay buffer. Prepare this solution fresh before each use.

-

Stop Solution: 0.5 M Sodium Hydroxide (NaOH).

-

Enzyme sample (e.g., cell lysate, purified enzyme).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to 37°C.

Procedure:

-

Sample Preparation: Prepare your enzyme samples in a suitable dilution buffer. If using cell lysates, ensure they are clarified by centrifugation.

-

Reaction Setup:

-

In a 96-well microplate, add 50 µL of the enzyme sample to each well.

-

Include appropriate controls: a blank (50 µL of dilution buffer without enzyme) and a positive control (a known concentration of ALP).

-

-

Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to bring the samples to the reaction temperature.

-

Initiate Reaction: Add 50 µL of the pre-warmed 10 mM pNPP substrate solution to each well to start the reaction. Mix gently by pipetting up and down or by using a plate shaker.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: After the incubation period, add 50 µL of 0.5 M NaOH to each well to stop the enzymatic reaction. The addition of NaOH also enhances the yellow color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The ALP activity can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹) and the reaction time.

Mandatory Visualizations

Stability and Storage

Trisodium phosphate buffer solutions are generally stable at room temperature for several weeks when stored in a tightly sealed container to prevent absorption of atmospheric carbon dioxide, which can lower the pH. For longer-term storage, refrigeration at 2-8°C is recommended. It is important to note that phosphate buffers can precipitate in the presence of high concentrations of divalent cations such as Ca²⁺ and Mg²⁺, although the latter is often included at low millimolar concentrations in enzyme assays without issue.

Conclusion

This compound is a valuable and cost-effective buffering agent for establishing and maintaining highly alkaline conditions in a variety of research and drug development applications. Its strong buffering capacity in the pH range of 11 to 12.5 makes it particularly suitable for specific enzyme assays, protein solubilization protocols, and certain drug formulations. Proper preparation and storage are essential to ensure the accuracy and reproducibility of experimental results. Researchers should always consider the potential for interactions with other components in their experimental system, such as divalent cations, when using phosphate-based buffers.

References

- 1. fao.org [fao.org]

- 2. quora.com [quora.com]

- 3. e-century.us [e-century.us]

- 4. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ptglab.com [ptglab.com]

- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 9. goldbio.com [goldbio.com]

- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 11. Pharmaceutical Buffers [chemical-sales.com]

- 12. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleic Acid Precipitation: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleic acid precipitation is a fundamental technique in molecular biology, essential for the concentration and purification of DNA and RNA from aqueous solutions. This process is critical for a wide range of downstream applications, including polymerase chain reaction (PCR), sequencing, cloning, and various blotting techniques. The underlying principle of this method is to alter the solubility of the nucleic acids, causing them to aggregate and precipitate out of the solution. This is typically achieved by neutralizing the negative charges of the phosphate (B84403) backbone and reducing the dielectric constant of the solvent.

This document provides a detailed overview of the principles of nucleic acid precipitation, outlines standard and widely accepted protocols, and explores the theoretical application of trisodium (B8492382) phosphate dodecahydrate in this context.

Principles of Nucleic Acid Precipitation

Nucleic acids are hydrophilic due to the negatively charged phosphate groups in their sugar-phosphate backbone, which allows them to be soluble in aqueous solutions[1][2]. The process of precipitation involves two key components: a salt to provide cations and an alcohol.

-

Cations: Positively charged ions (cations) from a salt, such as sodium (Na⁺) from sodium acetate (B1210297), neutralize the negative charges on the phosphate backbone of the nucleic acids[2][3][4][5]. This reduces the repulsion between the nucleic acid molecules.

-

Alcohol: The addition of an alcohol, typically ethanol (B145695) or isopropanol (B130326), decreases the polarity of the solution[3]. Water, being a highly polar molecule, forms a hydration shell around the nucleic acids, keeping them in solution. Alcohol disrupts this hydration shell, allowing the now-neutralized nucleic acid molecules to aggregate and precipitate[3].

Standard Protocols for Nucleic Acid Precipitation

The most common and well-established methods for nucleic acid precipitation utilize ethanol or isopropanol in conjunction with a salt, most frequently sodium acetate.

Experimental Protocol: Ethanol Precipitation

-

Salt Addition: Add 1/10th volume of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to the nucleic acid sample.

-

Alcohol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol[6][7].

-

Incubation: Incubate the mixture at a low temperature (-20°C or -80°C) for at least 30 minutes to facilitate precipitation[8]. For very low concentrations of nucleic acids, overnight incubation may improve recovery.

-

Centrifugation: Pellet the precipitated nucleic acids by centrifugation at high speed (e.g., ≥12,000 x g) for 15-30 minutes at 4°C[8][9].

-

Washing: Carefully decant the supernatant without disturbing the pellet. Wash the pellet with 70% ethanol to remove residual salts and other contaminants[2][8].

-

Drying: Air-dry the pellet to remove all traces of ethanol. Over-drying should be avoided as it can make the nucleic acid difficult to resuspend[3].

-

Resuspension: Resuspend the dried pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Experimental Protocol: Isopropanol Precipitation

-

Salt Addition: Similar to ethanol precipitation, add a salt solution to the nucleic acid sample.

-

Alcohol Addition: Add an equal volume (0.7-1 volume) of isopropanol[6].

-

Incubation: Incubation can often be performed at room temperature due to the lower solubility of nucleic acids in isopropanol[6].

-

Centrifugation: Centrifuge at high speed to pellet the nucleic acids.

-

Washing: Wash the pellet with 70% ethanol.

-

Drying: Air-dry the pellet.

-

Resuspension: Resuspend the pellet in the desired buffer.

Data Presentation: Comparison of Standard Precipitation Methods

| Parameter | Ethanol Precipitation | Isopropanol Precipitation |

| Alcohol Volume | 2 - 2.5 volumes | 0.7 - 1 volume |

| Incubation Temperature | -20°C to -80°C (ice-cold) | Room Temperature (can be chilled) |

| Incubation Time | 30 minutes to overnight | 10 - 20 minutes (can be longer) |

| Advantages | Salts are more soluble, leading to a purer pellet.[6] | Less volume of alcohol needed, suitable for large sample volumes. Faster precipitation.[6] |

| Disadvantages | Requires larger volumes of alcohol. | Salts are less soluble and may co-precipitate with the nucleic acids.[6] |

Theoretical Application of Trisodium Phosphate Dodecahydrate

While not a standard or documented reagent for nucleic acid precipitation, one can theorize its potential use based on the chemical principles of the process. Trisodium phosphate (Na₃PO₄) is a salt that would dissociate in an aqueous solution to provide sodium cations (Na⁺) and phosphate anions (PO₄³⁻). The sodium cations could, in principle, neutralize the negative charges on the nucleic acid backbone, similar to the role of sodium acetate.

Hypothetical Protocol for Nucleic Acid Precipitation using this compound

Disclaimer: The following protocol is purely theoretical and has not been validated. It is presented for informational purposes to illustrate the chemical principles. Standard, validated protocols using sodium acetate and ethanol/isopropanol are strongly recommended for all research applications.

-

Prepare a Trisodium Phosphate Solution: Prepare a stock solution of trisodium phosphate. The optimal concentration would need to be determined empirically. A starting point could be a concentration similar to that of sodium acetate (e.g., 3 M).

-

Addition to Nucleic Acid Sample: Add the trisodium phosphate solution to the nucleic acid sample to a final concentration that provides sufficient cations to neutralize the nucleic acid backbone.

-

Alcohol Addition: Add 2-2.5 volumes of cold 100% ethanol or 1 volume of isopropanol.

-

Incubation: Incubate at a low temperature (e.g., -20°C) to promote precipitation.

-

Centrifugation, Washing, Drying, and Resuspension: Follow the same steps as the standard ethanol or isopropanol precipitation protocols.

Potential Considerations and Challenges:

-

pH: Trisodium phosphate is a basic salt, and its addition could significantly increase the pH of the nucleic acid solution. High pH can lead to the denaturation of DNA. The pH of the final solution would need to be carefully controlled.

-

Phosphate Ions: The introduction of a high concentration of exogenous phosphate ions could potentially interfere with downstream enzymatic reactions that are sensitive to phosphate levels.

-

Efficiency: The efficiency of precipitation compared to standard methods would need to be rigorously tested.

Visualizing the Workflow and Mechanisms

Caption: A flowchart illustrating the key steps in a standard nucleic acid precipitation protocol.

Caption: A diagram illustrating the mechanism of nucleic acid precipitation by charge neutralization and solvent polarity reduction.

References

- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 4. Nuclei Acid Extraction [apollo11.isto.unibo.it]

- 5. Can I do DNA precipitation with ethanol? | AAT Bioquest [aatbio.com]

- 6. science.smith.edu [science.smith.edu]

- 7. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Trisodium Phosphate Dodecahydrate in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O) is a versatile and effective precipitating agent in the field of protein crystallization. Its high solubility in aqueous solutions and ability to induce precipitation at relatively low concentrations make it a valuable tool for screening and optimizing conditions for the growth of high-quality protein crystals suitable for X-ray diffraction studies. This document provides detailed application notes and protocols for the use of trisodium phosphate dodecahydrate in protein crystallization experiments.

Trisodium phosphate acts as a salt, reducing the solubility of the protein by competing for water molecules, thereby promoting the protein-protein interactions necessary for crystal lattice formation. It is particularly effective in the crystallization of a wide range of proteins due to its ability to function over a broad pH range, typically in the alkaline region. Furthermore, the phosphate ion itself can sometimes play a specific role in crystallization by interacting with the protein surface, which can either be beneficial or detrimental depending on the protein.[1] It is therefore crucial to consider the specific properties of the target protein when employing trisodium phosphate.

Data Presentation: this compound in Crystallization Screens

Trisodium phosphate and other phosphate salts are common components of commercially available crystallization screens. Below is a summary of typical concentrations found in these screens, which can serve as a starting point for initial crystallization trials.

| Screen Name/Type | Component(s) | Concentration Range (M) | pH Range |

| Hampton Research Grid Screen Salt HT (Rows E-F) | Sodium/Potassium Phosphate | 0.8 - 1.8 | 5.0 - 8.2 |

| Hampton Research Crystal Screen 1 (Condition #35) | 0.8 M Sodium Phosphate Monobasic / 0.8 M Potassium Phosphate Monobasic | 1.6 (total phosphate) | Not specified |

Application Notes

Considerations for Using this compound:

-

pH: Trisodium phosphate solutions are alkaline. The pH of the crystallization drop will be influenced by the concentration of the trisodium phosphate solution and the buffer present in the protein solution. It is advisable to measure the final pH of the drop.

-

Protein-Phosphate Interactions: For proteins that have known phosphate-binding sites, trisodium phosphate can act as a ligand, potentially stabilizing a specific conformation and promoting crystallization.[1] However, for other proteins, this interaction might inhibit crystallization.

-

False Positives: When working with proteins in phosphate-based buffers, there is a risk of obtaining salt crystals (false positives), especially when divalent cations are present in the crystallization solution.[2] It is recommended to use non-phosphate buffers for the protein stock solution when screening with phosphate-based precipitants.

-

Optimization: Initial hits obtained with trisodium phosphate can be optimized by systematically varying its concentration, the pH of the buffer, and the protein concentration. Additives and co-crystallization with ligands should also be explored.

Experimental Protocols

Protocol 1: Initial Screening using the Vapor Diffusion Method (Hanging Drop)

This protocol describes a general procedure for setting up an initial crystallization screen using this compound as a precipitant.

Materials:

-

Purified protein solution (5-25 mg/mL in a low ionic strength buffer, e.g., 25 mM HEPES, pH 7.5)

-

This compound stock solution (e.g., 2.0 M, sterile filtered)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and sterile tips

-

Sealing grease or tape

Procedure:

-

Prepare the Reservoir: Pipette 500 µL of the this compound solution into the reservoir of a 24-well crystallization plate. For an initial screen, a range of concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) should be tested.

-

Prepare the Drop: On a clean, siliconized cover slip, pipette 2 µL of the protein solution.

-

Mix the Solutions: To the protein drop, add 2 µL of the reservoir solution. Avoid introducing bubbles.

-

Seal the Well: Invert the cover slip and place it over the reservoir, ensuring an airtight seal with the grease or tape.

-

Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over a period of several days to weeks.

Protocol 2: Optimization by Grid Screen

Once initial crystals or promising precipitates are obtained, a grid screen can be performed to optimize the conditions. This involves systematically varying the concentration of this compound and the pH.

Materials:

-

Protein solution

-

This compound stock solution (e.g., 2.0 M)

-

Buffer stock solutions at various pH values (e.g., Tris-HCl, pH 7.0, 7.5, 8.0, 8.5, 9.0)

-

96-well crystallization plate

-

Automated liquid handling system or multichannel pipette

Procedure:

-

Design the Grid: Create a 2D grid where the x-axis represents the concentration of this compound and the y-axis represents the pH. For example, vary the trisodium phosphate concentration from 0.8 M to 1.6 M in 0.2 M increments and the pH from 7.0 to 9.0 in 0.5 unit increments.

-

Prepare the Reservoir Solutions: Prepare the reservoir solutions for each condition in the grid by mixing the trisodium phosphate stock, buffer stock, and water to the final desired concentrations and pH values.

-

Set up the Plate: Using a sitting drop or hanging drop format in a 96-well plate, set up the crystallization experiments as described in Protocol 1, with each well corresponding to a specific condition in the grid.

-

Incubate and Observe: Incubate the plate and monitor for the appearance and quality of crystals.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the protein crystallization process using this compound.

Caption: General workflow for protein crystallization using this compound.

Caption: Key variables for the optimization of an initial crystallization hit.

Conclusion

This compound is a valuable precipitant for protein crystallization, offering a simple yet effective means to achieve supersaturation and promote crystal growth. By following systematic screening and optimization protocols, researchers can leverage the properties of this compound to obtain high-quality crystals for structural studies, ultimately advancing our understanding of protein function and aiding in drug development efforts.

References

Application Notes and Protocols: Trisodium Phosphate Dodecahydrate as a pH Regulator in Pharmaceutical Excipients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) phosphate (B84403) dodecahydrate (TSP) is a crystalline inorganic salt widely utilized in the pharmaceutical industry as an excipient.[1][2] Its primary functions in pharmaceutical formulations are as a pH regulator and buffering agent.[1][2] Due to its alkaline nature, it is particularly effective in adjusting and maintaining the pH of solutions in the higher alkaline range.[2] The stability, solubility, and ultimately the efficacy and safety of an active pharmaceutical ingredient (API) can be significantly influenced by the pH of the formulation.[3] Therefore, the careful selection and use of a pH regulator like trisodium phosphate dodecahydrate are critical steps in pharmaceutical formulation development.

These application notes provide detailed information and protocols for the use of this compound as a pH regulator in pharmaceutical excipients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Na₃PO₄·12H₂O | [2] |

| Molecular Weight | 380.12 g/mol | [4] |

| Appearance | White, granular or crystalline solid | [2] |

| Solubility in Water | Highly soluble | [2] |

| pH of 1% solution | Approximately 12 | |

| pKa values (of phosphoric acid) | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.35 | [3] |

Mechanism of pH Regulation

Trisodium phosphate acts as a buffering agent due to the equilibria of the phosphate ions in solution. The phosphate ion (PO₄³⁻) is the conjugate base of the hydrogen phosphate ion (HPO₄²⁻), which in turn is the conjugate base of the dihydrogen phosphate ion (H₂PO₄⁻), and so on. These equilibria allow the phosphate buffer system to resist changes in pH upon the addition of an acid or a base.

The relevant equilibrium for the buffering action of trisodium phosphate in the alkaline range is:

HPO₄²⁻ + OH⁻ ⇌ PO₄³⁻ + H₂O

When an acid is added, the phosphate ion can accept a proton to form the hydrogen phosphate ion, thus resisting a decrease in pH. Conversely, while less effective in this form, it can react with added base. The buffering capacity is highest around the pKa values of the phosphate system. Given the pKa3 of approximately 12.35, trisodium phosphate is most effective at maintaining a stable pH in the highly alkaline range.

Quantitative Data

pH of Aqueous Solutions

The pH of a solution of this compound is concentration-dependent.

| Concentration (% w/v) | Approximate pH |

| 0.1 | 11.5 |

| 0.5 | 11.7 |

| 1.0 | 11.9 |

Note: These are approximate values and can vary slightly based on the specific batch and water quality.

Buffering Capacity

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. For a phosphate buffer, the buffering capacity is maximal around its pKa values. The table below provides a representative overview of the buffering capacity of a phosphate buffer system at different pH values.

| pH | Relative Buffering Capacity (β) |

| 6.2 | Moderate |

| 7.2 | High (around pKa2) |

| 8.2 | Moderate |

| 11.3 | Moderate |

| 12.3 | High (around pKa3) |

| 13.3 | Moderate |

This table illustrates the principle that buffering capacity is highest near the pKa values. The actual buffering capacity will depend on the total phosphate concentration.

Experimental Protocols

Protocol for Preparation of a Buffered Solution

This protocol describes the preparation of a 100 mM phosphate buffer solution at a specific alkaline pH using this compound and adjusting with a strong acid.

Materials:

-

This compound (Na₃PO₄·12H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Purified water (pharmaceutical grade)

-

Calibrated pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Calculate the required mass of this compound: For 1 L of a 100 mM solution, the required mass is: 0.1 mol/L * 380.12 g/mol = 38.012 g.

-

Dissolution: Weigh 38.012 g of this compound and dissolve it in approximately 800 mL of purified water in a 1 L volumetric flask. Stir until fully dissolved.

-

pH Adjustment: Place the pH electrode in the solution and monitor the pH. Slowly add 1 M HCl dropwise while stirring continuously until the desired pH is reached.

-

Final Volume Adjustment: Once the target pH is stable, remove the pH electrode, rinse it with purified water, and add the rinsate to the volumetric flask. Add purified water to bring the final volume to 1 L.

-

Final pH Check: Stopper the flask and invert it several times to ensure homogeneity. Re-check the pH to confirm it is at the desired value.

Protocol for Determining Buffering Capacity

This protocol outlines a method to determine the buffering capacity of the prepared trisodium phosphate buffer.

Materials:

-

Prepared phosphate buffer solution

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Burettes

-

Beaker (100 mL)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Pipette 50 mL of the prepared buffer solution into a 100 mL beaker.

-

Initial pH Measurement: Place a stir bar in the beaker and place it on a stir plate. Immerse the calibrated pH electrode in the solution and record the initial pH.

-

Titration with Acid: Fill a burette with 0.1 M HCl. Add the acid in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

-

Titration with Base: Repeat the process with a fresh 50 mL sample of the buffer solution, this time titrating with 0.1 M NaOH.

-

Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffering capacity (β) can be calculated for each addition using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH. The buffering capacity is highest in the flattest regions of the titration curve.

Protocol for API-Excipient Compatibility Study

This protocol provides a general framework for assessing the compatibility of an Active Pharmaceutical Ingredient (API) with this compound.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Solvent(s) relevant to the formulation

-

Vials with appropriate closures

-

Stability chambers (e.g., 40°C/75% RH)

-

Analytical instrumentation for API quantification and degradation product analysis (e.g., HPLC)

Procedure:

-

Sample Preparation:

-

Prepare a physical mixture of the API and this compound in a ratio relevant to the intended formulation (e.g., 1:1 or a ratio reflecting the formulation).

-

Prepare a solution or suspension of the API and this compound in the chosen solvent system.

-

Prepare control samples of the API alone and this compound alone under the same conditions.

-

-

Stress Conditions: Store the samples in vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks for an initial study).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color, clarity, or physical state.

-

API Assay: Quantify the amount of API remaining using a validated stability-indicating method (e.g., HPLC).

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

Evaluation: Compare the results of the API-excipient mixture to the control samples. A significant increase in degradation products or a decrease in API assay in the presence of this compound may indicate an incompatibility.

Protocol for Accelerated Stability Testing of a Liquid Formulation

This protocol describes an accelerated stability study for a liquid pharmaceutical formulation containing this compound as a pH regulator.

Materials:

-

Final liquid formulation in its intended container-closure system

-

Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

-

Analytical instrumentation for relevant quality attributes

Procedure:

-

Sample Storage: Place a sufficient number of samples of the final formulation in the stability chambers at both accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.

-

Time Points:

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months (and annually thereafter).

-

-

Testing Parameters: At each time point, evaluate the following parameters:

-

Appearance: Color, clarity, and presence of particulate matter.

-

pH: Measure the pH of the formulation.

-

API Assay: Quantify the API content.

-

Degradation Products/Impurities: Monitor for the formation of any degradation products.

-

Preservative Efficacy (if applicable).

-

Microbial Limits.

-

-

Data Evaluation: Analyze the data for trends. A significant change in any of the parameters over time under accelerated conditions can help predict the shelf-life of the product under long-term storage conditions.

Visualizations

Caption: Workflow for Pharmaceutical Formulation Development Incorporating a pH Regulator.

Caption: Experimental Workflow for pH Adjustment using this compound.

Conclusion

This compound is a valuable excipient for pH regulation in pharmaceutical formulations, particularly in the alkaline range. Its strong buffering capacity around its pKa3 makes it suitable for maintaining the stability and solubility of pH-sensitive APIs. The protocols provided in these application notes offer a framework for the effective use and evaluation of this compound in pharmaceutical development. As with all excipients, thorough compatibility and stability studies are essential to ensure the final drug product's quality, safety, and efficacy.

References

Application Notes and Protocols for Trisodium Phosphate Dodecahydrate in Food Preservation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trisodium (B8492382) phosphate (B84403) dodecahydrate (TSP) in food preservation research. The information is intended to guide researchers in developing and applying TSP as an antimicrobial agent and quality enhancer for various food products.

Introduction

Trisodium phosphate (Na₃PO₄), commonly available as trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O), is a versatile food additive recognized for its preservative properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] It is widely used in the food industry to enhance the shelf life and maintain the quality of various products, including poultry, meat, and seafood.[1][4][5][6][7][8][9][10][11][12][13][14][15] Its primary functions in food preservation include microbial inhibition, pH stabilization, and improvement of texture and water retention.[21]

The antimicrobial activity of TSP is largely attributed to its high alkalinity.[5] When dissolved in water, it creates a solution with a pH of approximately 12, which is unfavorable for the growth of many spoilage and pathogenic bacteria.[5] This alkaline environment can disrupt the cell membranes of microorganisms, leading to their inactivation.[5]

Key Applications and Quantitative Data

Trisodium phosphate has demonstrated significant efficacy in reducing microbial loads on various food surfaces. The following tables summarize quantitative data from key research studies on its application in poultry, beef, and seafood preservation.

Poultry Decontamination

Table 1: Antimicrobial Efficacy of Trisodium Phosphate on Poultry

| Food Product | Target Microorganism | TSP Concentration (%) | Treatment | Microbial Reduction (log CFU/g or cm²) | Reference |